5,8-二氯喹啉

描述

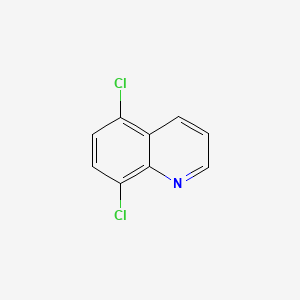

5,8-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N It is a derivative of quinoline, where two chlorine atoms are substituted at the 5th and 8th positions of the quinoline ring

科学研究应用

5,8-Dichloroquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is employed in the study of enzyme inhibitors and receptor antagonists.

Industrial Applications: It is used in the synthesis of dyes and pigments.

作用机制

Target of Action

5,8-Dichloroquinoline, a derivative of quinoline, primarily targets the CDC25B2 enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition from the G2 phase to mitosis. By inhibiting CDC25B2, 5,8-Dichloroquinoline can potentially disrupt cell cycle progression, which is a key strategy in cancer therapy .

Mode of Action

The compound interacts with its target, the CDC25B2 enzyme, by binding to its active site, thereby inhibiting its function . This interaction results in the disruption of cell cycle progression, particularly the transition from the G2 phase to mitosis . This disruption can lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by 5,8-Dichloroquinoline is the cell cycle regulation pathway . By inhibiting the CDC25B2 enzyme, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth and proliferation .

Pharmacokinetics

Based on its structural similarity to other quinoline derivatives, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the compound’s bioavailability, which is a critical factor in its efficacy as a therapeutic agent .

Result of Action

The molecular and cellular effects of 5,8-Dichloroquinoline’s action primarily involve the disruption of cell cycle progression . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells . Additionally, the compound has shown significant growth inhibition of both sensitive strains of Plasmodium falciparum, suggesting potential anti-malarial activity .

Action Environment

The action, efficacy, and stability of 5,8-Dichloroquinoline can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . .

生化分析

Biochemical Properties

It is known that quinoline derivatives, such as 4,7-Dichloroquinoline, are used as chemical intermediates to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine

Cellular Effects

It is known that quinoline derivatives can have significant impacts on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that certain conditions can affect the stability and degradation of quinoline derivatives .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of drug development .

Metabolic Pathways

Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Transport and Distribution

It is known that quinoline derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloroquinoline can be achieved through several methods. One common approach involves the Gould–Jacobs reaction, which is a series of reactions starting with the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester. This produces an anilidomethylenemalonic ester, which undergoes cyclization to form a quinoline derivative. The specific conditions for this reaction typically involve heating and the use of acidic or basic catalysts .

Industrial Production Methods: Industrial production of 5,8-Dichloroquinoline often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

化学反应分析

Types of Reactions: 5,8-Dichloroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the 5th and 8th positions can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to the formation of different quinoline derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted quinolines.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinolines.

相似化合物的比较

4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.

4-Chloroquinoline: Another derivative used in various chemical syntheses and medicinal applications.

Uniqueness: 5,8-Dichloroquinoline is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties.

生物活性

5,8-Dichloroquinoline is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

5,8-Dichloroquinoline has the molecular formula C9H6Cl2N and a molecular weight of approximately 198.05 g/mol. The presence of chlorine atoms at the 5 and 8 positions of the quinoline ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Research indicates that 5,8-Dichloroquinoline exhibits various mechanisms of action:

- DNA Interaction : The compound has been shown to bind to DNA, which is crucial for its anticancer properties. This interaction may interfere with cellular processes essential for cancer cell proliferation.

- Enzyme Inhibition : It inhibits specific enzymes critical for cell growth and survival, contributing to its potential as an anticancer agent .

- Antimicrobial Activity : The compound has demonstrated inhibitory effects against certain pathogens, suggesting utility in treating infections .

Biological Activity Overview

The following table summarizes key biological activities associated with 5,8-Dichloroquinoline:

Anticancer Activity

In a study evaluating various quinoline derivatives, 5,8-Dichloroquinoline exhibited selective cytotoxicity towards breast cancer cells. The compound's mechanism involved the induction of apoptosis through DNA damage and cell cycle arrest. Notably, it showed lower toxicity towards normal cells compared to other quinoline derivatives .

Antimicrobial Efficacy

A study assessed the antimicrobial activity of 5,8-Dichloroquinoline against E. coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of 5,8-Dichloroquinoline with various biological targets. For instance, it showed strong binding affinity towards topoisomerase IIβ and E. coli DNA gyrase B with binding energies ranging from -6.4 to -7.3 kcal/mol. These findings indicate that structural modifications could enhance its efficacy as an anticancer or antibacterial agent .

属性

IUPAC Name |

5,8-dichloroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEBWUNAQGUAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870759 | |

| Record name | 5,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。